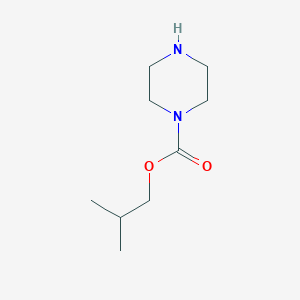

Isobutyl piperazine-1-carboxylate

Description

Significance of the Piperazine-1-carboxylate Scaffold in Chemical Biology and Medicinal Chemistry

The piperazine (B1678402) ring is a prevalent heterocyclic motif in drug discovery and medicinal chemistry. nih.govmdpi.com Its unique structural and physicochemical properties make it a "privileged scaffold," meaning it can interact with a variety of biological targets. nih.gov The piperazine core contains two nitrogen atoms which can enhance the pharmacokinetic properties of drug candidates, such as improving water solubility, which is crucial for bioavailability. nih.gov

The introduction of a carboxylate group at the N1 position, forming the piperazine-1-carboxylate scaffold, provides a versatile handle for chemical modification. This allows for the synthesis of a diverse library of compounds with a wide range of biological activities. nih.govresearchgate.net The carbamate (B1207046) linkage, such as in isobutyl piperazine-1-carboxylate, can influence the molecule's stability and its interactions with biological targets. nih.gov

The piperazine scaffold is a component of numerous approved drugs with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antipsychotic effects. nih.govnih.govresearchgate.net This widespread therapeutic utility underscores the importance of the piperazine-1-carboxylate scaffold as a foundational element in the design of new therapeutic agents.

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is primarily focused on their synthesis and their potential as intermediates in the creation of more complex, biologically active molecules. The tert-butyl analogue, tert-butyl piperazine-1-carboxylate, is a widely used building block in organic synthesis. rsc.orgsigmaaldrich.com It serves as a precursor for creating monosubstituted piperazines, which are key components in various therapeutic agents, including potential indazole DNA gyrase inhibitors. sigmaaldrich.com

The synthesis of piperazine-1-carboxylate derivatives often involves the protection of one of the piperazine nitrogens with a carbamate group, such as the isobutyl or tert-butyl ester, to allow for selective functionalization of the other nitrogen. rsc.orgresearchgate.net For instance, tert-butyl piperazine-1-carboxylate has been utilized in the synthesis of compounds with potential antibacterial activity against drug-resistant bacteria. ambeed.comgoogle.com

Furthermore, derivatives of piperazine-1-carboxylate are being investigated for a multitude of other therapeutic applications. For example, some analogues have been explored as potential agents for treating neurodegenerative diseases like Alzheimer's. nih.gov The versatility of the piperazine-1-carboxylate scaffold allows for the exploration of a vast chemical space, with researchers continuously designing and synthesizing new analogues with tailored biological activities. ontosight.ai

Interactive Data Table: Properties of Piperazine-1-carboxylate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl piperazine-1-carboxylate | 57260-71-6 | C9H18N2O2 | 186.25 sigmaaldrich.comnih.gov |

| Benzyl piperazine-1-carboxylate | 31166-44-6 | C12H16N2O2 | 220.27 sigmaaldrich.com |

| Ethyl 4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate | Not specified in results | Not specified in results | Not specified in results |

| tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | Not specified in results | C15H23N3O2 | Not specified in results |

| 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | Not specified in results | C15H22FN3O2 | 295.35 sigmaaldrich.com |

| Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 2158302-01-1 | C14H17N3O2 | 259.30 |

| tert-Butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | C11H19NO3 | 213.27 |

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEKTRARZLEBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472648 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23672-96-0 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Biological Action for Isobutyl Piperazine 1 Carboxylate Analogues

Molecular Target Identification and Validation

The initial step in characterizing the mechanism of action for isobutyl piperazine-1-carboxylate analogues is the identification and validation of their molecular targets. The piperazine (B1678402) scaffold is a common motif in a multitude of biologically active compounds, suggesting a wide range of potential targets. ijrrjournal.com For piperazine-1-carboxylate derivatives, research has pointed towards several classes of proteins, including neurotransmitter receptors and enzymes, as likely interaction partners. nih.govnih.govnih.gov

The identification of these targets often involves a combination of computational and experimental approaches. In silico methods, such as molecular docking, can predict the binding of this compound analogues to the three-dimensional structures of known protein targets. nih.gov Experimentally, techniques like affinity chromatography, where the compound is immobilized to a solid support to "fish" for its binding partners from cell lysates, can be employed. Furthermore, activity-based protein profiling (ABPP) can identify enzyme targets by using reactive probes that covalently bind to the active site.

Once a potential target is identified, validation is essential to confirm that the interaction is responsible for the observed biological effect. This can be achieved through various methods, including genetic knockdown or knockout of the target protein to see if the compound's effect is diminished, or through the use of selective tool compounds that are known to interact with the target. For instance, if a piperazine-1-carboxylate analogue is hypothesized to act on a specific serotonin (B10506) receptor, its activity can be compared with known serotonin receptor agonists or antagonists. nih.gov

Receptor Binding Affinity and Selectivity Profiling

A critical aspect of understanding the pharmacological profile of this compound analogues is to determine their binding affinity and selectivity for various receptors. The piperazine nucleus is a well-established pharmacophore for interacting with G-protein coupled receptors (GPCRs), particularly neurotransmitter receptors. ijrrjournal.com

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The resulting data is used to calculate the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Studies on various piperazine derivatives have revealed affinities for a range of receptors, including serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT7), sigma (σ) receptors, and cannabinoid (CB) receptors (e.g., CB1, CB2). nih.govnih.govelsevierpure.com The substitution pattern on the piperazine ring and the nature of the carboxylate ester, such as the isobutyl group, can significantly influence both the binding affinity and the selectivity for different receptor subtypes. nih.gov

Selectivity profiling involves testing the compound against a panel of different receptors to determine its specificity. A highly selective compound will exhibit high affinity for its intended target with little to no affinity for other receptors, which can minimize off-target effects.

Table 1: Receptor Binding Affinities of Selected Piperazine Analogues

| Compound | Target Receptor | Ki (nM) | Reference |

| Phenylacetamide 17b | Sigma-1 (σ1) | 181 | nih.gov |

| 2-ethoxyphenyl derivative 40 | 5-HT1A | Nanomolar range | nih.gov |

| 2-ethoxyphenyl derivative 40 | 5-HT7 | Nanomolar range | nih.gov |

| 2-ethoxyphenyl derivative 45 | 5-HT1A | Nanomolar range | nih.gov |

| 2-ethoxyphenyl derivative 45 | 5-HT7 | Nanomolar range | nih.gov |

| Derivative 30 | Cannabinoid CB1 | 5.6 | elsevierpure.com |

| Compound 26 | Cannabinoid CB1 | - | elsevierpure.com |

Cellular Pathway Modulation and Signal Transduction Analysis

Beyond direct receptor binding, it is crucial to understand how this compound analogues modulate intracellular signaling pathways. The interaction of a compound with its molecular target initiates a cascade of events that ultimately leads to a cellular response. Analyzing these downstream effects provides a more complete picture of the compound's mechanism of action.

Techniques such as Western blotting and enzyme-linked immunosorbent assays (ELISAs) can be used to measure changes in the levels and activation states of key signaling proteins. For example, if a piperazine analogue binds to a GPCR, researchers might investigate the downstream activation of second messengers like cyclic AMP (cAMP) or the phosphorylation of specific kinases. elsevierpure.com

Studies on piperazine-containing compounds have demonstrated their ability to modulate various cellular pathways, including those involved in cell cycle progression and apoptosis (programmed cell death). nih.govnih.gov For instance, some piperazine derivatives have been shown to induce cell cycle arrest at the G1/S or G2/M phase, preventing cancer cell proliferation. nih.gov Furthermore, these compounds can trigger apoptosis through the activation of caspase enzymes. nih.gov The anti-inflammatory properties of some piperazine derivatives have been linked to the suppression of the NF-κB signaling pathway. wikipedia.org

Enzyme Active Site Interaction and Modulatory Effects

In addition to interacting with receptors, this compound analogues may exert their biological effects by modulating the activity of enzymes. The piperazine-1-carboxylate moiety can act as a scaffold for designing enzyme inhibitors.

Enzyme inhibition assays are used to determine the potency and mechanism of inhibition. These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. The data can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

For example, certain piperazine-1-carboxylic acid derivatives have been identified as mechanism-based inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. nih.gov In this case, the inhibitor forms a covalent bond with the enzyme's active site, leading to its inactivation. nih.gov Other piperazine derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of Alzheimer's disease. nih.gov Lineweaver-Burk plot analysis of these interactions has shown competitive inhibition. nih.gov

Molecular modeling and X-ray crystallography can provide detailed insights into how these compounds bind to the active site of an enzyme, revealing the specific amino acid residues involved in the interaction and guiding the design of more potent and selective inhibitors.

Table 2: Enzyme Inhibition by Piperazine Analogues

| Compound/Derivative Class | Target Enzyme | Mechanism of Inhibition | Reference |

| 4-(3-phenyl- nih.govnih.govresearchgate.netthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) | Fatty Acid Amide Hydrolase (FAAH) | Covalent bond formation, mechanism-based | nih.gov |

| Piperazine-2-carboxylic acid derivatives | Acetylcholinesterase (AChE) | Competitive | nih.gov |

| Piperazine-2-carboxylic acid derivatives | Butyrylcholinesterase (BChE) | Competitive | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Isobutyl Piperazine 1 Carboxylate Derivatives

Influence of the Ester Group on Biological Activity and Physicochemical Properties

The ester group at the 1-position of the piperazine (B1678402) ring, specifically the isobutyl ester in isobutyl piperazine-1-carboxylate, plays a significant role in modulating the compound's biological activity and physicochemical characteristics. The nature of this ester group can influence factors such as cell permeability, metabolic stability, and interaction with target proteins.

The ester group also significantly impacts the metabolic stability of these compounds. A common metabolic pathway for such esters is hydrolysis to the corresponding carboxylic acid. mdpi.com This conversion can lead to a loss of biological activity, as the resulting carboxylate may not effectively interact with the target receptor. Therefore, the isobutyl group in this compound likely represents a balance between sufficient lipophilicity to facilitate cell membrane passage and a degree of steric hindrance to modulate the rate of enzymatic hydrolysis, thereby influencing the compound's pharmacokinetic profile.

| Compound | Ester Group | Biological Activity (KOR Affinity, Ki) |

|---|---|---|

| Analog 1 | Methyl ester | Not specified |

| Analog 2 | Isopropyl ester | 1443 nM |

Effects of Substitutions on the Piperazine Ring

The introduction of substituents on the piperazine ring can create chiral centers, leading to stereoisomers with potentially different biological activities. Even simple alkyl substitutions, such as a methyl group, can have a profound effect. For example, in a series of N-arylpiperazine-1-carboxamide derivatives, the presence of trans-2,5-dimethylpiperazine (B131708) was found to be a potent androgen receptor antagonist. nih.gov This highlights the importance of both the presence and the stereochemistry of substituents on the piperazine ring.

The piperazine ring itself is considered a privileged scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates. nih.gov The two nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets and enhancing water solubility. nih.gov However, only a small percentage of piperazine-containing drugs in development feature substitutions on the carbon atoms of the ring. nih.gov This suggests that while N-substitutions are more common for tuning activity, C-substitutions offer a less explored but potentially valuable avenue for optimizing this compound derivatives.

The substitution pattern on the piperazine ring can also influence the molecule's three-dimensional shape, which is critical for its interaction with the binding site of a protein. The chair conformation of the piperazine ring can be influenced by the presence of substituents, which in turn affects the spatial orientation of other pharmacophoric groups.

| Compound | Piperazine Ring Substitution | Cell Line | Anticancer Activity (IC50) |

|---|---|---|---|

| Analog 3 | Unsubstituted | HepG2 | Lower Potency |

| Analog 4 | Methylpiperazine | HepG2 | Higher Potency |

| Analog 5 | trans-2,5-dimethylpiperazine | - | Potent AR antagonist |

Role of Ancillary Moieties (e.g., Chloropyrimidine, Thiophene) in Potency and Selectivity

The attachment of ancillary moieties, such as chloropyrimidine and thiophene (B33073), to the piperazine core of this compound derivatives is a key strategy for modulating their potency and selectivity. These groups can engage in specific interactions with the target protein, leading to enhanced binding affinity and a more desirable pharmacological profile.

The thiophene ring, in particular, is a well-established pharmacophore in medicinal chemistry. nih.gov It is considered a bioisostere of a phenyl ring and can participate in various non-covalent interactions, including hydrogen bonding through its sulfur atom, which can enhance drug-receptor interactions. nih.govrsc.org In the context of this compound derivatives, the incorporation of a thiophene moiety can lead to a significant increase in binding affinity for the target. For example, in a series of benzothiophenes containing a piperazine side chain, these compounds were identified as high-affinity ligands with high selectivity for the estrogen receptor alpha subtype. nih.gov

Similarly, the chloropyrimidine moiety can play a crucial role in determining the biological activity of these derivatives. The pyrimidine (B1678525) ring itself is a fundamental building block in many bioactive molecules, and its nitrogen atoms can form hydrogen bonds and participate in dipole-dipole interactions with biological targets. researchgate.net The chloro-substituent on the pyrimidine ring can further modulate the electronic properties of the molecule and provide an additional point of interaction with the target. Studies on pyrimidine-piperazine hybrids have shown that this combination can lead to potent biological activities, including antimicrobial and antifungal effects. nih.gov

| Compound Series | Ancillary Moiety | Target | Effect |

|---|---|---|---|

| Benzothiophene-piperazines | Thiophene | Estrogen Receptor Alpha | High affinity and selectivity |

| Pyrimidine-piperazines | Pyrimidine | Various (e.g., microbial) | Significant antibacterial and antifungal activity |

Stereochemical Impacts on Pharmacological Activity and Binding

Stereochemistry plays a pivotal role in the pharmacological activity and binding of this compound derivatives. The introduction of chiral centers, either on the piperazine ring or on its substituents, can lead to enantiomers or diastereomers that exhibit significantly different biological properties.

The differential activity of stereoisomers is a well-established phenomenon in pharmacology, arising from the three-dimensional nature of drug-receptor interactions. One stereoisomer (the eutomer) may fit perfectly into the binding site of a target protein, while the other (the distomer) may have a much lower affinity or even interact with a different target altogether. For instance, in a series of condensed 1,3-oxazine-4-ones, the cis-isomers were found to be pharmacologically more active than the trans-isomers. nih.gov

In the context of piperazine derivatives, the stereochemistry of substituents on the piperazine ring can have a profound impact on activity. As mentioned earlier, trans-2,5-dimethylpiperazine derivatives have shown potent androgen receptor antagonist activity. nih.gov The specific spatial arrangement of the methyl groups in the trans configuration is likely crucial for optimal interaction with the receptor.

Furthermore, the chirality of side chains attached to the piperazine nucleus can also lead to stereoselective activity. For example, the antihistamine cetirizine (B192768) exists as a racemic mixture, but its activity is primarily attributed to the L-enantiomer, levocetirizine. wikipedia.org This underscores the importance of considering stereochemistry in the design and development of this compound derivatives. The synthesis of single enantiomers or diastereomers is often necessary to fully characterize the pharmacological profile and to develop a more selective and potent therapeutic agent.

| Compound Class | Stereochemical Feature | Observed Effect |

|---|---|---|

| Condensed 1,3-oxazine-4-ones | Cis vs. Trans isomers | Cis-isomers are more pharmacologically active |

| N-arylpiperazine-1-carboxamides | trans-2,5-dimethylpiperazine | Potent androgen receptor antagonism |

| Cetirizine | L-enantiomer (Levocetirizine) | Primary contributor to antihistamine activity |

Correlation between Structural Modifications and Desired Preclinical Pharmacological Profiles

The systematic structural modification of this compound derivatives allows for the fine-tuning of their preclinical pharmacological profiles. By understanding the correlation between specific structural changes and their effects on properties such as potency, selectivity, and pharmacokinetics, medicinal chemists can rationally design compounds with improved therapeutic potential.

The overarching goal is to achieve a balance between desired on-target activity and minimal off-target effects, coupled with favorable absorption, distribution, metabolism, and excretion (ADME) properties. The piperazine scaffold itself is often incorporated to enhance water solubility and bioavailability. nih.govnih.gov Modifications to the N-substituents and the ester group are then used to modulate potency and selectivity.

For example, in the development of androgen receptor antagonists, a novel series of N-arylpiperazine-1-carboxamide derivatives were synthesized and evaluated. nih.gov Through systematic modifications, a compound with potent in vivo antiandrogenic activity was identified, demonstrating a clear correlation between the specific substitutions and the desired pharmacological effect. nih.gov

The introduction of ancillary moieties like thiophene or chloropyrimidine can be used to target specific interactions within the binding pocket of a receptor, thereby enhancing potency and selectivity. nih.govnih.gov The choice of the ancillary moiety and its point of attachment are critical for achieving the desired profile.

Furthermore, stereochemistry provides another layer of control. The synthesis and evaluation of individual stereoisomers can lead to the identification of a single isomer with a superior preclinical profile, including enhanced potency and reduced side effects. nih.govwikipedia.org

Quantitative structure-activity relationship (QSAR) studies are powerful tools for elucidating these correlations. nih.gov By analyzing the relationship between physicochemical descriptors and biological activity for a series of compounds, predictive models can be developed to guide the design of new derivatives with optimized pharmacological profiles.

Computational and in Silico Methodologies in Isobutyl Piperazine 1 Carboxylate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computer-aided drug design, used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein or nucleic acid. iucr.org For isobutyl piperazine-1-carboxylate, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

In studies involving similar piperazine (B1678402) derivatives, molecular docking has been successfully employed to explore binding modes with various biological targets. For instance, piperazinyl-1,2-dihydroquinoline carboxylate derivatives were docked into the active site of Staphylococcus aureus dehydrosqualene synthase, revealing strong hydrogen bond interactions that validated their observed antimicrobial activity. nih.gov Similarly, docking studies on piperazine-substituted naphthoquinones against Poly (ADP-ribose) polymerase-1 (PARP-1) identified key interactions and strong binding profiles, with docking scores ranging from -6.52 to -7.41 kcal/mol. acs.org These studies typically show that the nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group are key sites for forming hydrogen bonds with amino acid residues in the target's active site. Hydrophobic interactions involving the isobutyl group would also contribute significantly to binding affinity.

The general process involves preparing the 3D structure of the ligand (this compound) and the target protein, defining the binding site, and then using a scoring function to rank the different binding poses based on their predicted binding energy. derpharmachemica.com

Table 1: Representative Molecular Docking Data for Piperazine Derivatives Against Various Targets

| Piperazine Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interactions Noted |

|---|---|---|---|---|

| Piperazine-linked Thiohydantoin | Androgen Receptor | -11.1 to -9.30 | Not Specified | High binding affinity. researchgate.net |

| Piperazine-substituted Naphthoquinone | PARP-1 | -7.41 | Not Specified | Target-specific, strong binding. acs.org |

| Piperazinyl-quinoline Carboxylate | Dehydrosqualene Synthase (CrtM) | High Binding Energy | Not Specified | Strong H-bond interactions. nih.gov |

| Arylpiperazine Derivatives | 5-HT2A Receptor | Not Specified (GoldScore used) | Not Specified | Predicted optimal orientation. nih.gov |

Quantum Chemical Parameter Calculation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide deep insights into its structural and electronic properties, which govern its reactivity and interactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. dergipark.org.tr A smaller energy gap suggests higher reactivity.

Other important DFT-derived properties include the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are crucial for predicting non-covalent interactions like hydrogen bonding. dergipark.org.tr For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the non-substituted piperazine nitrogen, indicating these as primary sites for electrophilic attack or hydrogen bond donation. Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can also be calculated to quantify the molecule's reactivity. mdpi.com

Table 2: Typical Quantum Chemical Parameters Calculated for a Piperazine Derivative via DFT

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -8.01 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. dergipark.org.tr |

| ELUMO | -5.52 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. dergipark.org.tr |

| Energy Gap (ΔE) | 2.49 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. dergipark.org.tr |

| Ionization Potential (IP) | 8.01 | The minimum energy required to remove an electron from the molecule. dergipark.org.tr |

| Electron Affinity (EA) | 5.52 | The energy released when an electron is added to the molecule. dergipark.org.tr |

Molecular Dynamics Simulations for Adsorption and Binding Behavior

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a ligand-protein complex, understanding conformational changes, and studying adsorption processes.

For this compound, an MD simulation would typically start with the best-docked pose in the active site of a target protein. The system is then solvated, and the trajectory of all atoms is calculated over a set period (e.g., nanoseconds). Analysis of the trajectory can reveal the stability of the complex, often measured by the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. nih.gov A stable RMSD indicates that the ligand remains securely in the binding pocket. Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are flexible or rigid upon ligand binding. nih.gov

MD simulations are also used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov Furthermore, MD has been applied to study the adsorption of piperazine derivatives in different environments, such as their use in CO2 capture, by providing molecular-level insights into intermolecular interactions and distribution. nih.govmanchester.ac.uk

In Silico Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known active compounds. nih.gov The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi).

For this compound, a PASS prediction would generate a spectrum of potential pharmacological effects, enzyme inhibitions, and mechanisms of action. This allows researchers to prioritize experimental testing. For example, given the prevalence of the piperazine scaffold in CNS-active drugs, PASS might predict activities such as antipsychotic, antidepressant, or anxiolytic effects. researchgate.net It could also suggest activities like enzyme inhibition (e.g., kinase inhibitor) or receptor antagonism. nih.gov These predictions help in forming hypotheses about the compound's therapeutic potential early in the drug discovery process. windows.net

Table 3: Hypothetical PASS Prediction Results for this compound

| Predicted Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) | Interpretation |

|---|---|---|---|

| Antipsychotic | > 0.7 | < 0.1 | High probability of being active, a common activity for piperazine derivatives. |

| Kinase Inhibitor | > 0.5 | < 0.2 | Moderate probability of activity, suggesting potential use in oncology. nih.gov |

| GPCR Ligand | > 0.6 | < 0.15 | Likely to interact with G-protein coupled receptors. nih.gov |

| Antimicrobial | > 0.4 | < 0.3 | Possible antimicrobial effects, warrants further investigation. fgcu.edu |

Note: This table is illustrative and based on activities commonly predicted for piperazine scaffolds.

Computational Target Prediction and Screening

Beyond single-target docking, computational methods can be used to screen large virtual libraries of compounds against a specific target (virtual screening) or to predict all likely biological targets for a single compound (target prediction or reverse docking). nih.govresearchgate.net

For this compound, target prediction algorithms would compare its structure against databases of known ligands for various proteins. This can uncover unexpected therapeutic targets or potential off-target effects. Virtual screening, on the other hand, would involve creating a library of derivatives of this compound and docking them against one or more high-value targets, such as the 5-HT2A receptor or PARP-1. acs.orgnih.gov This high-throughput computational approach allows for the rapid identification of the most promising derivatives for synthesis and experimental testing, significantly accelerating the lead optimization process. scispace.com

Crystallographic Analysis and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state, revealing precise bond lengths, bond angles, and conformations. For a molecule like this compound, a crystal structure would confirm the conformation of the piperazine ring (typically a chair conformation) and the spatial arrangement of its substituents. iucr.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The analysis generates a 2D "fingerprint plot" that summarizes all the intermolecular contacts and provides a percentage contribution for each type of interaction (e.g., H···H, O···H, C···H). nih.gov

In numerous studies of piperazine derivatives, Hirshfeld analysis has shown that O···H/H···O and H···H contacts are typically the most significant contributors to crystal packing, often accounting for over 50% and 30% of the surface interactions, respectively. nih.govnih.gov Other important interactions include C-H···π interactions, which are crucial for the stability of the crystal structure. nih.gov This detailed analysis of intermolecular forces is vital for understanding the physicochemical properties of the solid material, such as solubility and stability. researchgate.netresearchgate.net

Table 4: Representative Hirshfeld Surface Interaction Contributions for Piperazine Derivative Crystals

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 36.2 - 54.3 | Represents van der Waals forces and is often a major contributor due to the abundance of hydrogen atoms. nih.govnih.gov |

| O···H / H···O | 20.2 - 50.2 | Indicates the presence of hydrogen bonds (N-H···O, C-H···O), which are key to forming supramolecular structures. nih.govnih.gov |

| C···H / H···C | 6.0 - 17.7 | Represents weaker C-H···π or other van der Waals interactions. nih.govnih.gov |

| Halogen···H | ~15 (if applicable) | Significant in halogenated derivatives, contributing to crystal packing. nih.gov |

| N···H / H···N | ~2.0 | Represents hydrogen bonding involving nitrogen atoms. |

Preclinical Metabolic and Pharmacokinetic Studies of Isobutyl Piperazine 1 Carboxylate Analogues in Animal Models

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. springernature.com These assays typically utilize liver subcellular fractions, such as microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes. For isobutyl piperazine-1-carboxylate and its analogues, these studies reveal the compound's susceptibility to metabolism, a key determinant of its half-life and oral bioavailability.

Studies on various piperazine-containing compounds have shown that the piperazine (B1678402) ring is a common site of metabolism. nih.govfrontiersin.org The metabolic reactions are often mediated by cytochrome P450 (CYP) enzymes located in liver microsomes. nih.gov The stability of the piperazine moiety can be influenced by the nature of its substituents. For instance, the presence of electron-withdrawing groups can sometimes reduce the rate of metabolism. nih.gov

Table 1: Hypothetical In Vitro Metabolic Stability of this compound Analogues in Rat Liver Microsomes

| Compound | Analogue Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Parent Compound | 25 | 27.7 |

| Analogue A | Ethyl ester variant | 30 | 23.1 |

| Analogue B | Cyclohexyl ester variant | 15 | 46.2 |

| Analogue C | Benzyl ester variant | 20 | 34.7 |

This table presents hypothetical data for illustrative purposes, based on general knowledge of piperazine metabolism.

Hepatocytes, which contain both Phase I and Phase II metabolic enzymes, offer a more complete picture of a compound's metabolic fate. springernature.com In addition to the oxidative metabolism observed in microsomes, hepatocytes can reveal the formation of glucuronide or sulfate (B86663) conjugates.

In Vivo Metabolic Fate and Metabolite Identification in Animal Models

Following in vitro assessments, in vivo studies in animal models such as rats are conducted to understand the metabolic pathways in a whole organism. After administration of the compound, biological samples like plasma, urine, and feces are collected and analyzed to identify the metabolites.

For piperazine-containing compounds, common metabolic pathways include:

Oxidative dealkylation: Cleavage of the isobutyl group from the carboxylate moiety, or any other N-alkyl substituents. nih.gov

Hydroxylation: Addition of a hydroxyl group to the piperazine ring or the isobutyl chain. nih.gov

Piperazine ring opening: More extensive metabolism can lead to the cleavage of the piperazine ring itself. frontiersin.org

Hydrolysis: The ester linkage of the this compound can be hydrolyzed by esterases to form piperazine-1-carboxylic acid and isobutanol. nih.gov

Conjugation: The parent compound or its phase I metabolites can be conjugated with glucuronic acid or sulfate to facilitate excretion.

Table 2: Potential Metabolites of this compound Identified in Rat Urine

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | Piperazine-1-carboxylic acid | Ester hydrolysis |

| M2 | 4-Hydroxy-isobutyl piperazine-1-carboxylate | Alicyclic hydroxylation |

| M3 | Isobutyl (3-oxopiperazine)-1-carboxylate | Oxidation |

| M4 | Piperazine | De-carboxylation |

This table presents potential metabolites based on known metabolic pathways for similar structures.

Pharmacokinetic Profiling and Disposition in Preclinical Species

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies involve administering the compound to animal models and measuring its concentration in plasma over time. Key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%) are calculated.

A hypothetical pharmacokinetic study of this compound in rats after intravenous and oral administration might reveal moderate clearance and a reasonable volume of distribution. The oral bioavailability would be influenced by both its absorption characteristics and the extent of first-pass metabolism in the liver.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 250 | 150 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng·h/mL) | 500 | 800 |

| t½ (h) | 2.5 | 2.8 |

| CL (L/h/kg) | 2.0 | - |

| Vd (L/kg) | 7.2 | - |

| F (%) | - | 16 |

This table presents hypothetical data for illustrative purposes.

Biodistribution Studies and Tissue Uptake

Biodistribution studies are conducted to understand how a drug candidate distributes throughout the body and whether it reaches its intended target tissues. These studies often use radiolabeled compounds to track their concentration in various organs and tissues over time.

For a compound like this compound, its physicochemical properties, such as lipophilicity and charge, will govern its tissue distribution. Generally, more lipophilic compounds tend to distribute more extensively into tissues. The piperazine moiety can influence the volume of distribution.

A hypothetical biodistribution study in mice might show that after intravenous administration, this compound initially distributes to well-perfused organs like the liver and kidneys, which are also the primary organs of elimination. Over time, the compound might redistribute to other tissues before being cleared from the body.

Table 4: Hypothetical Tissue Distribution of this compound in Mice 1-hour Post-Dose (% of Injected Dose per Gram of Tissue)

| Tissue | % ID/g |

| Blood | 2.5 |

| Liver | 15.0 |

| Kidneys | 10.0 |

| Lungs | 5.0 |

| Heart | 3.0 |

| Spleen | 2.0 |

| Brain | 0.5 |

| Muscle | 1.0 |

| Fat | 4.0 |

This table presents hypothetical data for illustrative purposes.

Influence of Molecular Structure on Preclinical Pharmacokinetic Properties

The relationship between molecular structure and pharmacokinetic properties is a cornerstone of medicinal chemistry. For this compound analogues, modifications to different parts of the molecule can have a significant impact on their ADME profiles.

The Alkyl Ester Group: The size and nature of the alkyl group on the carboxylate can influence metabolic stability and lipophilicity. For example, replacing the isobutyl group with a smaller ethyl group or a more sterically hindered tert-butyl group could alter the rate of hydrolysis by esterases.

N-4 Position of Piperazine: The free amine at the N-4 position is a key site for derivatization. The nature of the substituent at this position will profoundly impact the compound's pharmacological activity and its pharmacokinetic profile.

By systematically modifying the structure of this compound and evaluating the resulting changes in pharmacokinetic parameters, a structure-pharmacokinetic relationship (SPR) can be established. This information is invaluable for guiding the optimization of lead compounds to achieve a desirable pharmacokinetic profile for further development.

Future Research Directions and Preclinical Therapeutic Potential of Isobutyl Piperazine 1 Carboxylate Analogues

Exploration of Emerging Preclinical Therapeutic Applications

The versatility of the piperazine (B1678402) scaffold suggests that isobutyl piperazine-1-carboxylate analogues could be investigated for a wide range of preclinical therapeutic applications beyond their initial design focus. nih.gov The piperazine moiety is a privileged structure in medicinal chemistry, known to be a component of drugs with anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of various piperazine derivatives. nih.govmdpi.comnih.govmdpi.com For example, novel vindoline-piperazine conjugates have shown significant antiproliferative effects against a panel of 60 human tumor cell lines, with some derivatives exhibiting low micromolar growth inhibition (GI50) values. mdpi.com Another study highlighted new Triapine analogues incorporating a piperazine ring that demonstrated potent and selective anti-proliferative activity. nih.gov Specifically, compounds with fluorine substitutions showed the best activity against all tested cancer cell lines. nih.gov Research on bergenin (B1666849) derivatives linked to piperazine moieties also revealed significant cytotoxic activity against tongue and oral cancer cell lines. nih.gov These findings suggest that this compound analogues could be synthesized and evaluated for their potential as novel anticancer agents.

Anti-inflammatory and Analgesic Effects: The preclinical potential of piperazine derivatives in inflammation and pain is also an active area of research. A study on 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), a compound structurally related to the this compound class, demonstrated significant anti-nociceptive and anti-inflammatory effects in animal models. nih.gov The compound reduced licking time in both phases of the formalin test and increased latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov Furthermore, it reduced paw edema and inflammatory cell migration. nih.gov This indicates that this compound analogues warrant investigation for similar properties.

Other Potential Applications: The piperazine core is also present in compounds with a wide array of other biological activities, including antiviral and antitubercular effects. nih.gov This broad bioactivity profile encourages a wider screening of novel this compound analogues to uncover new and unexpected therapeutic potentials.

| Investigated Analogue Class | Preclinical Model/Assay | Observed Effect | Potential Application |

| Vindoline-piperazine conjugates | NCI60 human tumor cell lines | Significant antiproliferative effects (low µM GI50) | Cancer |

| Triapine-piperazine analogues | HCT116 p53+/+ cell line | Potent and selective anti-proliferative activity | Cancer |

| Bergenin-piperazine hybrids | Tongue and oral cancer cell lines | Significant cytotoxic activity | Cancer |

| LQFM-008 (Ethyl ester analogue) | Formalin test, hot plate test, paw edema | Anti-nociceptive and anti-inflammatory activity | Pain and Inflammation |

This table summarizes preclinical findings for various piperazine derivatives, indicating promising areas for the evaluation of this compound analogues.

Rational Design Strategies for Enhanced Efficacy and Selectivity in Drug Discovery

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds to achieve high affinity and selectivity for their biological targets. nih.gov For this compound analogues, several rational design strategies can be employed to enhance their therapeutic potential.

One key strategy involves exploiting structural differences between receptor subtypes to achieve selectivity. For example, in the development of dopamine (B1211576) D3 receptor selective ligands, the introduction of bulky substituents, such as a tert-butyl group, on the pyrimidine (B1678525) ring of arylpiperazine derivatives significantly improved affinity and selectivity for the D3 receptor over the D2 receptor. acs.org Docking studies revealed that these substituents could occupy specific pockets in the D3 receptor that are different in the D2 receptor. acs.org Similarly, modifications to the isobutyl group or other parts of the this compound scaffold could be guided by the structural biology of the intended targets to enhance selectivity.

Another powerful approach is the use of conformational constraint. The synthesis of bicyclic piperazine derivatives as conformationally constrained analogues of N-alkyl piperazines led to potent CB1 receptor agonists. nih.gov By locking the piperazine ring into a more rigid conformation, it is possible to favor the bioactive conformation for a specific target, thereby increasing potency and potentially selectivity.

Furthermore, understanding the role of specific functional groups is crucial. The piperazine moiety itself is often used to improve physicochemical properties like solubility, which can enhance bioavailability. mdpi.comnih.gov The carboxylate group can participate in key interactions, such as hydrogen bonding, with target proteins. nih.gov Rational design can involve the bioisosteric replacement of the carboxylate group to fine-tune these interactions or improve metabolic stability.

| Design Strategy | Example Application | Outcome |

| Exploiting Receptor Subtype Differences | Introduction of bulky substituents on arylpiperazine ring | Enhanced selectivity for dopamine D3 vs. D2 receptors acs.org |

| Conformational Constraint | Synthesis of bicyclic piperazine analogues | Increased potency at CB1 receptors nih.gov |

| Bioisosteric Replacement | Replacement of carboxylate with other acidic groups | Potential for altered target interactions and improved pharmacokinetics nih.gov |

| Structure-Based Design | Docking of ligands into target protein crystal structures | Identification of key interactions to guide modifications for improved affinity |

This table outlines rational design strategies that can be applied to optimize this compound analogues.

Integration of In Silico and Experimental Approaches for Accelerated Research

The synergy between computational (in silico) and experimental methods is a powerful paradigm for accelerating the drug discovery process. nih.govnii.ac.jp This integrated approach is particularly valuable for exploring the potential of a chemical series like the this compound analogues.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activities of newly designed compounds before they are synthesized. nih.govnii.ac.jp For instance, molecular docking can predict the binding mode of an analogue within a target protein's active site, providing insights into the key interactions that confer affinity and selectivity. mdpi.comnih.gov This was demonstrated in a study of new phenylpiperazine derivatives of 1,2-benzothiazine, where docking studies correctly predicted their ability to bind to topoisomerase II and DNA. mdpi.com

QSAR models can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity, allowing for the prediction of the potency of virtual compounds. nii.ac.jp Furthermore, in silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, helping to prioritize compounds with favorable pharmacokinetic profiles and reducing the risk of late-stage failures. nih.gov

The predictions from these computational studies can then guide the synthesis of the most promising compounds, which are subsequently evaluated in experimental in vitro and in vivo assays. The experimental data, in turn, can be used to refine and improve the computational models, creating a feedback loop that drives the optimization process forward. This iterative cycle of design, prediction, synthesis, and testing can significantly reduce the time and resources required to identify a lead candidate. A study on new thiazolylhydrazine-piperazine derivatives as MAO-A inhibitors successfully used this integrated approach, employing molecular modeling to understand the interaction modes of the most potent compounds identified through in vitro screening. nih.gov

| In Silico Method | Application in Drug Discovery | Example from Piperazine Research |

| Molecular Docking | Predicts binding mode and affinity of ligands to target proteins. | Predicted binding of phenylpiperazine derivatives to topoisomerase II. mdpi.com |

| QSAR | Predicts biological activity based on chemical structure. | Used to guide the design of new inhibitors. nii.ac.jp |

| ADME Prediction | Estimates pharmacokinetic properties of virtual compounds. | Used to assess the drug-likeness of new piperazine-2-carboxylic acid derivatives. nih.gov |

This table showcases the application of in silico methods in the research of piperazine analogues, highlighting their potential for accelerating the development of this compound derivatives.

Q & A

Basic: What are the key methodologies for synthesizing isobutyl piperazine-1-carboxylate?

Answer:

The synthesis typically involves a multi-step approach:

- Boc Protection : Piperazine is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH) to form tert-butyl piperazine-1-carboxylate .

- Esterification : The Boc-protected piperazine is reacted with isobutyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the isobutyl ester group. Reaction conditions (20–25°C, inert atmosphere) are critical to minimize side reactions .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product, followed by recrystallization for higher purity (melting point: 42–44°C) .

Basic: How is the molecular structure of this compound validated?

Answer:

Structural confirmation relies on:

- X-ray Crystallography : Single-crystal diffraction studies provide precise bond lengths, angles, and torsion angles. For example, the piperazine ring adopts a chair conformation, with Boc and isobutyl groups in equatorial positions .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group) and δ 3.4–4.2 ppm (piperazine and ester protons) confirm functional groups .

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate and ester) .

Advanced: What reaction mechanisms govern the reactivity of this compound?

Answer:

Key reactions include:

- Nucleophilic Substitution : The chloroacetyl group (if present in derivatives) undergoes substitution with amines or thiols under mild conditions (e.g., DMF, 50°C) .

- Hydrolysis : Under acidic conditions (HCl/THF), the Boc group is cleaved to yield piperazine hydrochloride. Basic hydrolysis (NaOH/MeOH) targets the ester group, producing carboxylic acid derivatives .

- Oxidation/Reduction : The piperazine ring remains stable, but substituents like hydroxyl groups can be oxidized (e.g., KMnO₄) or reduced (e.g., LiAlH₄) .

Advanced: How should researchers address contradictions in reported solubility data?

Answer:

Discrepancies arise from solvent polarity and temperature:

- Log S (ESOL) : Predicted solubility is -3.2, indicating moderate solubility in DMSO or dichloromethane. Experimental values may vary due to crystal packing (e.g., polymorphic forms identified via X-ray) .

- Mitigation : Use standardized protocols (e.g., shake-flask method at 25°C) and report solvent purity. Conflicting data in aqueous buffers may stem from pH-dependent protonation of the piperazine ring .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles are mandatory. Use in a fume hood to avoid inhalation .

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can this compound be applied in biological studies?

Answer:

- Enzyme Inhibition : Piperazine derivatives interact with serotonin or dopamine receptors. Use radioligand binding assays (e.g., ³H-labeled compounds) to assess affinity .

- In Vitro Models : Test cytotoxicity in HEK-293 or HepG2 cells (IC₅₀ assays) at 10–100 µM concentrations. Note: In-vivo use is prohibited without regulatory approval .

Advanced: What crystallographic insights inform its conformational stability?

Answer:

Single-crystal studies reveal:

- Torsion Angles : The C-O-C-O dihedral angle in the ester group is ~180°, indicating planarity.

- Hydrogen Bonding : Intra-molecular H-bonds between the carbamate oxygen and adjacent NH groups stabilize the structure .

- Packing : Molecules form layers via van der Waals interactions, influencing melting points and solubility .

Basic: Which purification techniques optimize yield and purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.